4-Chloro-3-fluoro-2-nitrobenzoic acid 4-Chloro-3-fluoro-2-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18869615
InChI: InChI=1S/C7H3ClFNO4/c8-4-2-1-3(7(11)12)6(5(4)9)10(13)14/h1-2H,(H,11,12)
SMILES:
Molecular Formula: C7H3ClFNO4
Molecular Weight: 219.55 g/mol

4-Chloro-3-fluoro-2-nitrobenzoic acid

CAS No.:

Cat. No.: VC18869615

Molecular Formula: C7H3ClFNO4

Molecular Weight: 219.55 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-fluoro-2-nitrobenzoic acid -

Specification

Molecular Formula C7H3ClFNO4
Molecular Weight 219.55 g/mol
IUPAC Name 4-chloro-3-fluoro-2-nitrobenzoic acid
Standard InChI InChI=1S/C7H3ClFNO4/c8-4-2-1-3(7(11)12)6(5(4)9)10(13)14/h1-2H,(H,11,12)
Standard InChI Key WTPBJWWPZZXDEX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])F)Cl

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-chloro-3-fluoro-2-nitrobenzoic acid features a benzoic acid backbone with three substituents: chlorine, fluorine, and a nitro group. The positions of these groups are critical to its electronic and steric properties:

  • Chlorine (position 4): As a moderately electron-withdrawing group, chlorine directs electrophilic substitution reactions to the meta and para positions. Its presence enhances the acidity of the carboxylic acid group (pKa2.1\text{p}K_a \approx 2.1) compared to unsubstituted benzoic acid (pKa=4.2\text{p}K_a = 4.2) .

  • Fluorine (position 3): Fluorine’s strong electronegativity induces inductive electron withdrawal, further stabilizing the carboxylate anion and increasing solubility in polar solvents.

  • Nitro group (position 2): The nitro group is a powerful electron-withdrawing substituent that directs subsequent reactions to the meta position and accelerates hydrolysis or reduction processes.

Table 1: Comparative Physicochemical Properties of Halogenated Nitrobenzoic Acids

Property4-Chloro-3-fluoro-2-nitrobenzoic acid (Inferred)4-Chloro-3-nitrobenzoic acid 2-Chloro-4-fluoro-5-nitrobenzoic acid
Molecular weight (g/mol)219.56201.57234.55
Melting point (°C)160–165 (estimated)180–183148–151
Solubility in water~250 mg/L (25°C)342.7 mg/LLow (exact data unavailable)
Density (g/cm³)1.65–1.701.6021.58–1.62

Synthetic Routes and Optimization

Nitration of Halogenated Benzoic Acid Precursors

The synthesis of 4-chloro-3-fluoro-2-nitrobenzoic acid likely involves nitration of a suitably substituted benzoic acid derivative. A plausible pathway, inspired by the nitration of 2-chloro-4-fluorotrichlorotoluene to yield 2-chloro-4-fluoro-5-nitrobenzoic acid , involves:

  • Chlorination and Fluorination: Introduction of chlorine and fluorine groups to a toluene derivative, followed by oxidation to the benzoic acid.

  • Nitration: Reaction with a sulfonitric mixture (concentrated HNO3\text{HNO}_3 and H2SO4\text{H}_2\text{SO}_4) under controlled temperatures (0–10°C) to direct nitro-group placement.

  • Hydrolysis: Conversion of intermediate trichloromethyl groups to carboxylic acid via acidic or basic hydrolysis.

Key Reaction Conditions

  • Temperature: Nitration at 0–10°C minimizes byproduct formation .

  • Acid Concentration: Oleum (H2SO4\text{H}_2\text{SO}_4 with SO3\text{SO}_3) enhances nitronium ion (NO2+\text{NO}_2^+) generation, critical for electrophilic substitution.

  • Yield Optimization: Stepwise addition of nitric acid to the reaction mixture improves selectivity, with yields exceeding 90% in analogous reactions .

Physicochemical Properties and Stability

Thermal Behavior

The melting point of 4-chloro-3-fluoro-2-nitrobenzoic acid is estimated at 160–165°C, lower than its non-fluorinated analog (180–183°C) due to fluorine’s smaller atomic size and reduced crystal lattice stability . Thermal decomposition occurs above 250°C, releasing nitrogen oxides (NOx\text{NO}_x) and hydrogen chloride (HCl\text{HCl}).

Solubility and Partitioning

  • Aqueous Solubility: Moderate solubility in water (~250 mg/L at 25°C), enhanced by the polar carboxylic acid and nitro groups.

  • Organic Solvents: Highly soluble in dimethyl sulfoxide (DMSO) and acetonitrile, with logP values (~2.0) indicating moderate lipophilicity .

Applications in Pharmaceutical and Agrochemical Synthesis

Drug Intermediate

The compound’s electron-deficient aromatic ring makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize biphenyl derivatives, which are prevalent in antiviral and anticancer agents. For example, fluorinated nitrobenzoic acids are precursors to kinase inhibitors targeting EGFR and VEGFR .

Herbicide Development

Nitro-substituted benzoic acids are key components in herbicides like dicamba. The fluorine atom in 4-chloro-3-fluoro-2-nitrobenzoic acid may enhance herbicidal activity by improving membrane permeability in target plants.

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